molecular formula C7H10N2 B1287532 3-Propylpyridazine CAS No. 28200-53-5

3-Propylpyridazine

Cat. No.: B1287532
CAS No.: 28200-53-5
M. Wt: 122.17 g/mol
InChI Key: DQFWXEPAERVANT-UHFFFAOYSA-N
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Description

3-Propylpyridazine is an organic compound with the molecular formula C8H11N3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.

Scientific Research Applications

3-Propylpyridazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biology: It serves as a probe for studying enzyme interactions and biological pathways involving nitrogen-containing heterocycles.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for 3-Propylpyridazine indicates that it has several hazard statements including H302, H312, H315, H318, H332, H335. This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylpyridazine can be achieved through various methods. One common approach involves the reaction of 1,2,3-triazines with 1-propynylamines via an aza-Diels-Alder reaction. This method offers high regioselectivity and yields under neutral conditions . Another method involves the cyclization of hydrazones with β,γ-unsaturated carbonyl compounds, which can be catalyzed by copper or other transition metals .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Propylpyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the propyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the third position.

    Pyrimidine: A similar compound with nitrogen atoms at positions 1 and 3 in the ring.

Uniqueness of 3-Propylpyridazine

This compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

3-propylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-5-3-6-8-9-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFWXEPAERVANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599636
Record name 3-Propylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28200-53-5
Record name 3-Propylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the regioselective synthesis method described in the paper for 3-propylpyridazine derivatives?

A1: The paper [] describes a novel, efficient, and environmentally friendly method for synthesizing a specific class of this compound derivatives, namely ethyl 6-aryl-3-propylpyridazine-4-carboxylates. The significance lies in the "regioselective" nature of the synthesis, meaning it preferentially forms the desired product over other possible isomers. This is crucial for drug discovery, as isomers can exhibit drastically different biological activities. The method's reliance on water as a solvent further adds to its appeal by being more sustainable and cost-effective compared to traditional organic solvents.

Q2: What are the potential applications of the synthesized this compound derivatives?

A2: While the paper [] focuses primarily on the synthesis methodology, the class of compounds synthesized (ethyl 6-aryl-3-propylpyridazine-4-carboxylates) holds promise for further investigation in various fields. Pyridazine derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The specific derivatives synthesized in the paper could serve as valuable building blocks for developing novel pharmaceuticals or agrochemicals. Further research is needed to explore their specific biological activities and potential applications.

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